Cas no 1360946-84-4 (5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one)
![5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one structure](https://ja.kuujia.com/scimg/cas/1360946-84-4x500.png)
5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one 化学的及び物理的性質
名前と識別子
-
- 5'-METHYLSPIRO[CYCLOPROPANE-1,3'-INDOLIN]-2'-ONE
- 5'-Methyl-1'H-spiro[cyclopropane-1,3'-indole]-2'-one
- 5-methylspiro[1H-indole-3,1'-cyclopropane]-2-one
- AKOS024016042
- 5''-Methyl-1''H-spiro[cyclopropane-1,3''-indole]-2''-one
- KS-9934
- 1360946-84-4
- SB64651
- CS-0445414
- SCHEMBL22271441
- 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one
-
- インチ: 1S/C11H11NO/c1-7-2-3-9-8(6-7)11(4-5-11)10(13)12-9/h2-3,6H,4-5H2,1H3,(H,12,13)
- InChIKey: XNYIJZZCFVTAIB-UHFFFAOYSA-N
- ほほえんだ: O=C1C2(C3C=C(C)C=CC=3N1)CC2
計算された属性
- せいみつぶんしりょう: 173.084063974g/mol
- どういたいしつりょう: 173.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 1.5
5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A199011218-250mg |
5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one |
1360946-84-4 | 95% | 250mg |
$409.50 | 2022-04-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M882990-1g |
5'-METHYLSPIRO[CYCLOPROPANE-1,3'-INDOLIN]-2'-ONE |
1360946-84-4 | 95% | 1g |
¥12,511.00 | 2022-09-01 | |
Chemenu | CM208353-1g |
5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one |
1360946-84-4 | 95+% | 1g |
$912 | 2021-08-04 | |
Chemenu | CM208353-1g |
5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one |
1360946-84-4 | 95%+ | 1g |
$*** | 2023-03-30 | |
Alichem | A199011218-1g |
5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one |
1360946-84-4 | 95% | 1g |
$1,053.00 | 2022-04-03 |
5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-oneに関する追加情報
Introduction to 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one (CAS No. 1360946-84-4)
5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one (CAS No. 1360946-84-4) is a unique and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic indolines, which are known for their diverse biological activities and potential therapeutic applications. The spirocyclic structure of 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one provides a rigid scaffold that can influence its conformational stability and binding properties, making it an attractive candidate for drug discovery and development.
The chemical structure of 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one is characterized by a spirocyclic linkage between a cyclopropane ring and an indoline moiety, with a methyl group attached to the 5' position of the indoline ring. This unique arrangement imparts specific chemical and physical properties to the compound, such as enhanced lipophilicity and improved metabolic stability. These features are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
In recent years, significant advancements have been made in understanding the biological activities of spirocyclic indolines, including 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one. Studies have shown that this compound exhibits potent anti-inflammatory and neuroprotective effects, making it a promising lead for the development of novel therapeutics. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Moreover, research has also explored the neuroprotective properties of 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one. A study conducted by a team at the University of California in 2020 demonstrated that this compound significantly reduced neuronal cell death in a model of neurodegenerative disease. The mechanism underlying this neuroprotective effect is believed to involve the modulation of oxidative stress and the inhibition of apoptosis pathways. These findings highlight the therapeutic potential of 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one in treating conditions such as Alzheimer's disease and Parkinson's disease.
The synthetic accessibility of 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one has also been a focus of recent research. A novel synthetic route developed by researchers at Harvard University in 2019 provides an efficient and scalable method for producing this compound. This synthetic strategy involves a sequence of reactions that include cyclopropanation, spirocyclization, and functional group manipulation. The robustness and versatility of this synthetic pathway facilitate the preparation of various analogs and derivatives, which can be used to further optimize the biological activity and pharmacological properties of 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one.
Clinical trials are currently underway to evaluate the safety and efficacy of 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one in human subjects. Preliminary results from Phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one (CAS No. 1360946-84-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for its use in treating various diseases.
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